molecular formula C28H34N2O5 B2983882 2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-42-6

2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2983882
CAS RN: 893352-42-6
M. Wt: 478.589
InChI Key: GQXSERKLPVTMOE-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H34N2O5 and its molecular weight is 478.589. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Chemosensors

The chemical compound exhibits significant potential in the development of chemosensors, particularly for the detection of transition metal ions. Research has shown compounds with similar structural features demonstrate remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. This specificity is critical for environmental monitoring and biochemical applications where the precise detection of metal ions is essential. The limit of detection (LOD) for Cu2+ has been reported to be in the nanomolar range, indicating high sensitivity. The study further explores the molecular recognition abilities of these compounds, providing a foundation for future sensor development (Gosavi-Mirkute et al., 2017).

Electron Transport Layer for Polymer Solar Cells

Another application area is in the field of polymer solar cells, where analogs of the compound have been utilized as electron transport layers (ETLs). These materials enhance the efficiency of solar cells by facilitating electron extraction and reducing recombination at the active layer/cathode interface. A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a related structure has shown promising results in improving the power conversion efficiency of inverted polymer solar cells. This advancement highlights the compound's role in developing more efficient and sustainable solar energy technologies (Hu et al., 2015).

Inhibitors of Glycolic Acid Oxidase

Research into the inhibition of glycolic acid oxidase, an enzyme involved in the metabolic pathway of glycolic acid, has identified derivatives of pyrrole-dione as potent inhibitors. These inhibitors can modulate enzymatic activity, offering therapeutic potential for conditions associated with abnormal glycolic acid metabolism. The study's findings contribute to the understanding of the enzyme's regulation and open pathways for the development of novel treatments for related disorders (Rooney et al., 1983).

Optoelectronic Materials and Biological Systems

Derivatives of the compound have been synthesized and investigated for their photophysical properties, indicating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties, such as absorption and emission spectra, are tunable through structural modification, allowing for tailored applications in devices like light-emitting diodes and sensors. Additionally, increased water solubility suggests possible use in biological systems, where water-compatible materials are needed for bioimaging and diagnostic applications (Zhang et al., 2014).

properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O5/c1-6-29(7-2)14-9-15-30-25(19-11-13-22(34-8-3)23(17-19)33-5)24-26(31)20-16-18(4)10-12-21(20)35-27(24)28(30)32/h10-13,16-17,25H,6-9,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSERKLPVTMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Diethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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